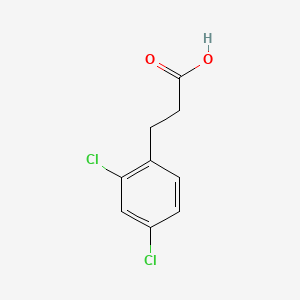

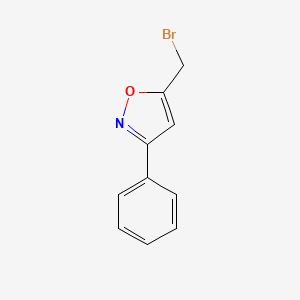

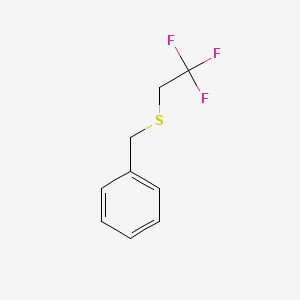

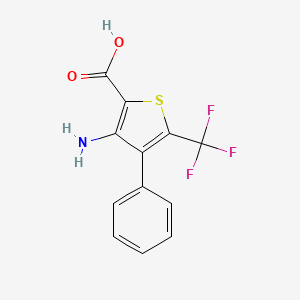

3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, commonly referred to as AEPF, is an organic compound with a variety of uses in scientific research. It is a cyclic sulfonamide derivative that was first synthesized in 2002 by a team of researchers from the University of Tokyo. Since then, AEPF has been studied extensively for its potential applications in a variety of scientific fields.

Scientific Research Applications

Synthesis and Chemical Applications

One-Pot Efficient Synthesis : This compound is utilized in the efficient one-pot synthesis of Nα-urethane-protected β- and γ-amino acids. The process involves a Lossen-type reaction with primary alcohols, yielding high purity amino acids in a streamlined procedure (Cal et al., 2012).

Synthesis of 3-Acyltetramic Acids : The compound plays a role in the synthesis of 3-acyltetramic acids, contributing to advancements in organic chemistry, particularly in the creation of complex molecular structures (Jones et al., 1990).

Creation of Novel Analogs : It's used in the alkylation of pyrrolidine-2,5-dione to produce various imides and analogs, contributing to the exploration of new chemical entities (Ramana et al., 2003).

Biological and Pharmaceutical Applications

Anticonvulsant Activity : Derivatives of this compound have shown potential in anticonvulsant activity, particularly in the maximal electroshock seizure test and subcutaneous pentylenetetrazole seizures test (Obniska et al., 2012).

GABA-Transaminase Activity : Studies have evaluated its derivatives for GABA-transaminase activity, suggesting possible applications in the development of anticonvulsants (Patel et al., 2013).

Potential Anti-Tumour Agents : Novel pyrrolidine-2,5-dione-based compounds, derived from this chemical, have been synthesized and assessed for their activity against human placental aromatase, indicating potential as anti-tumor agents (Ahmed et al., 1995).

Chemical Structure and Properties

- Molecular and Crystal Structure Analysis : The structure and properties of derivatives, like 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, have been studied, providing insights into the molecular configuration and potential applications in crystallography (Ratajczak-Sitarz et al., 1990).

properties

IUPAC Name |

3-(2-aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2S/c13-8-1-3-9(4-2-8)15-11(16)7-10(12(15)17)18-6-5-14/h1-4,10H,5-7,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOBWGLMALEZNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373362 |

Source

|

| Record name | 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |

CAS RN |

400063-27-6 |

Source

|

| Record name | 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)

![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)